molecular formula C11H14N2O3 B2834297 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034622-34-7

2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Cat. No.: B2834297
CAS No.: 2034622-34-7
M. Wt: 222.244
InChI Key: BQMSXJOUAZMMIW-UHFFFAOYSA-N
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Description

2-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a chemical compound that features a tetrahydropyran ring attached to an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide typically involves the reaction of isonicotinic acid with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tetrahydropyran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

2-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tetrahydro-2H-pyran-2-yl)oxy)isonicotinamide
  • 2-((Tetrahydro-2H-pyran-3-yl)oxy)isonicotinamide
  • 2-((Tetrahydro-2H-pyran-5-yl)oxy)isonicotinamide

Uniqueness

2-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is unique due to the position of the tetrahydropyran ring attachment, which can influence its chemical reactivity and biological activity. The specific positioning can result in different steric and electronic effects, making this compound distinct from its analogs.

Properties

IUPAC Name

2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-11(14)8-1-4-13-10(7-8)16-9-2-5-15-6-3-9/h1,4,7,9H,2-3,5-6H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMSXJOUAZMMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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